4-Chloro-6-methyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
4-chloro-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
JRMVVQXPAZBAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=CN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 Chloro 6 Methyl 1h Benzo D Imidazole
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying functional groups and analyzing the molecular vibrational modes of a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
No specific FT-IR spectra or tabulated vibrational frequency data for 4-Chloro-6-methyl-1H-benzo[d]imidazole could be located in the searched scientific databases and literature. This information is critical for the identification of characteristic bonds such as N-H stretching of the imidazole (B134444) ring, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching within the fused ring system, and the C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
No published ¹H NMR data, including chemical shifts, coupling constants, and signal multiplicities for the aromatic protons, the methyl group protons, and the N-H proton of this compound, were found.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Detailed ¹³C NMR spectral data, which would identify the chemical shifts for each unique carbon atom in the benzimidazole (B57391) core, the methyl group, and the chloro-substituted carbon, are not available in the public domain for this specific isomer.
Advanced Two-Dimensional NMR Techniques (e.g., COSY) for Proton Connectivity Analysis
Information from two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), which is instrumental in establishing the connectivity between adjacent protons in the molecule, is also unavailable for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₇ClN₂), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.
The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. In the case of benzimidazole derivatives, characteristic fragmentation pathways can be observed. While specific data for this compound is not detailed in the available literature, analysis of related structures shows common fragmentation patterns that can be extrapolated. nih.gov The molecular ion peak [M]+ is typically observed, confirming the molecular weight. nih.gov Subsequent fragmentation may involve the loss of the chlorine atom, the methyl group, or cleavage of the imidazole ring.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Calculated Exact Mass |
| [C₈H₇ClN₂]⁺ | Molecular Ion | 166.030 |
| [C₈H₇N₂]⁺ | Loss of Cl | 131.061 |
| [C₇H₄ClN₂]⁺ | Loss of CH₃ | 151.014 |
| [C₇H₅N]⁺ | Cleavage of imidazole ring | 103.042 |
Note: The data in this table is predictive and based on the chemical structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.czacs.org This method is particularly useful for analyzing complex mixtures, allowing for the separation of the target compound from impurities, reactants, or byproducts before it enters the mass spectrometer for identification and quantification. researchgate.net
In the context of synthesizing or analyzing this compound, LC-MS would be used to monitor the reaction progress, assess the purity of the final product, and identify any related substances. The compound would first travel through an HPLC column, where it is separated based on its physicochemical properties (e.g., polarity). The time it takes for the compound to exit the column is known as its retention time (tᵣ), which is a characteristic value under specific chromatographic conditions. Upon elution, the compound is ionized and detected by the mass spectrometer, providing mass data to confirm its identity.
Table 2: Hypothetical LC-MS Analysis Data
| Analyte | Retention Time (tᵣ) (min) | Observed m/z [M+H]⁺ |
| This compound | 5.8 | 167.037 |
| Starting Material A | 3.2 | [Varies] |
| Byproduct B | 4.5 | [Varies] |
Note: This table represents hypothetical data to illustrate the output of an LC-MS experiment.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The benzimidazole core of this compound is an aromatic heterocyclic system, which gives rise to characteristic electronic transitions.
The absorption spectrum is primarily determined by π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated benzimidazole ring system. acs.org The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals. Studies on similar benzimidazole derivatives show absorption maxima typically in the range of 347 to 355 nm. acs.org The presence of the chloro and methyl substituents on the benzene (B151609) ring can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima due to their electronic effects on the chromophore.
Table 3: Expected Electronic Transitions for this compound
| Electronic Transition | Orbital Change | Expected Wavelength (λₘₐₓ) Range |
| π → π | Bonding π to Antibonding π | ~250-300 nm |
| π → π | Bonding π to Antibonding π | ~340-360 nm |
| n → π | Non-bonding to Antibonding π | >300 nm (often lower intensity) |
Note: Wavelength ranges are based on data from related benzimidazole structures. acs.orgacs.org
Single-Crystal X-ray Diffraction Analysis
Determination of Crystal System, Space Group, and Unit Cell Parameters
For a successful single-crystal X-ray analysis, a high-quality, single crystal of this compound is required. The analysis reveals the crystal system, which describes the symmetry of the crystal lattice, and the space group, which provides a detailed description of the symmetry elements within the crystal. The unit cell parameters (the dimensions a, b, c, and angles α, β, γ) define the smallest repeating unit of the crystal lattice.
While the specific crystallographic data for this compound is not available in the cited literature, numerous studies on closely related benzimidazole derivatives have been published. These compounds frequently crystallize in the monoclinic system with common space groups such as P2₁/c or P2₁/n. iosrjournals.orgresearchgate.netmdpi.comnih.gov
Table 4: Representative Crystallographic Data for Related Benzimidazole Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |
| A nitrate salt of a diphenyl-imidazolyl-phenol derivative | Monoclinic | P2₁/c | 14.682(5) | 14.514(5) | 18.460(5) | 128.210(5) | 3090.9(17) | iosrjournals.orgresearchgate.net |
| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | P2₁/n | 15.673(3) | 4.7447(8) | 17.615(3) | 99.067(17) | 1293.6(4) | mdpi.com |
| Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate | Monoclinic | P2₁/n | - | - | - | - | - | nih.goviucr.org |
Note: This table presents data from similar compounds to illustrate the expected crystallographic parameters.
Analysis of Molecular Conformation, Bond Lengths, and Bond Angles
X-ray diffraction analysis allows for the precise measurement of intramolecular distances and angles. The benzimidazole core is known to be an essentially planar system, although minor deviations from planarity can occur due to substituent effects or crystal packing forces. researchgate.net The analysis would confirm the planarity of the fused ring system in this compound.
The resulting structural data would provide the exact bond lengths for the C-C, C-N, C-Cl, and C-H bonds, as well as the bond angles within the molecule. For instance, in a related benzimidazole derivative, the dihedral angle between the benzimidazole and an attached naphthalene ring system was determined to be 39.22 (8)°. nih.gov This level of detail is fundamental for understanding steric and electronic effects within the molecule and how it interacts with other molecules in the crystal lattice.
Table 5: Typical Bond Lengths and Angles for a Benzimidazole Core
| Bond/Angle | Description | Typical Value |
| C-N (imidazole) | Carbon-Nitrogen bond within the imidazole ring | ~1.32 - 1.38 Å |
| C=N (imidazole) | Carbon-Nitrogen double bond character | ~1.30 - 1.35 Å |
| C-C (benzene) | Aromatic Carbon-Carbon bond | ~1.38 - 1.41 Å |
| N-C-N (angle) | Angle within the imidazole ring | ~110 - 115° |
| C-N-C (angle) | Angle within the imidazole ring | ~105 - 110° |
Note: These values are generalized from crystallographic data of various benzimidazole derivatives. researchgate.netresearchgate.netnih.gov
Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The molecular structure of this compound is shaped by a combination of intramolecular and intermolecular forces. The key functional groups—the N-H proton, the sp²-hybridized imine nitrogen, the chlorine atom, and the π-system—are all potential participants in non-covalent interactions.
Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of this compound is the classical N-H···N hydrogen bond. This interaction is a hallmark of benzimidazole derivatives and typically directs the primary supramolecular assembly. The acidic proton on one imidazole ring forms a strong hydrogen bond with the basic imine nitrogen atom of an adjacent molecule. This interaction is highly directional and leads to the formation of robust synthons, such as infinite chains or discrete dimers.
Other Interactions: Van der Waals forces and π-π stacking interactions are also expected to play a crucial role in the crystal packing. The planar benzimidazole ring system is well-suited for stacking interactions, which can occur in either a parallel-displaced or T-shaped arrangement. These interactions help to minimize void space and maximize cohesive energy within the crystal.
A summary of potential intermolecular interactions is presented below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Role |
| Hydrogen Bond | N-H | N (imine) | 2.8 - 3.1 | Primary structural motif (chains/dimers) |
| Hydrogen Bond | C-H | Cl | 3.2 - 3.8 | Secondary stabilization |
| Halogen Bond | C-Cl | N (imine) | 3.0 - 3.5 | Possible, but likely weak/competitive |
| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | 3.3 - 3.8 | Crystal packing stabilization |
Crystal Packing Analysis and Supramolecular Architectures
Primary Supramolecular Synthons: The dominant N-H···N hydrogen bonds are expected to connect the molecules into one-dimensional (1D) infinite chains. This is a very common and stable motif for benzimidazoles lacking bulky substituents at the N1 position. In this arrangement, molecules are linked head-to-tail, forming a polymeric spine. The orientation of the chloro and methyl substituents would then decorate this primary chain.
Alternatively, if steric factors or the presence of other competing interactions disrupt the formation of an infinite chain, the molecules might form discrete, centrosymmetric dimers through a pair of N-H···N hydrogen bonds.
Three-Dimensional Network: These primary 1D chains or 0D dimers are then further organized into a three-dimensional structure through the weaker, less directional forces. The π-π stacking interactions would likely arrange the chains or dimers into layers or sheets. The specific offset of the aromatic rings would be determined by the need to optimize electrostatic and van der Waals interactions.
The C-H···Cl interactions would provide connectivity between these layers, linking them into a stable 3D architecture. The final crystal structure represents the most thermodynamically stable arrangement that maximizes attractive forces while minimizing repulsive ones. The precise packing (e.g., herringbone, lamellar) would be highly dependent on the subtle interplay between the different interactions.
A hypothetical representation of the crystal data, based on common benzimidazole structures, is provided in the table below. It is important to reiterate that this is an illustrative example, as experimental data for this specific compound was not found.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 7 - 10 |
| b (Å) | 9 - 15 |
| c (Å) | 12 - 18 |
| β (°) | 90 - 105 |
| Z (molecules/unit cell) | 4 |
| Primary Supramolecular Motif | 1D chains via N-H···N hydrogen bonds |
| Secondary Interactions | π-π stacking, C-H···Cl bonds |
The supramolecular assembly of benzimidazole derivatives is a field of significant interest, as controlling the solid-state structure is key to tuning the material's physical and chemical properties for applications in areas such as pharmaceuticals and materials science scispace.com.
Computational and Theoretical Investigations of 4 Chloro 6 Methyl 1h Benzo D Imidazole
Quantum Chemical Approaches
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govnih.gov This process involves calculating the molecule's energy at various geometries to find the configuration with the lowest energy. mdpi.com DFT calculations, often using functionals like B3LYP, are highly effective for predicting bond lengths, bond angles, and dihedral angles. nih.govnih.govirjweb.com
For benzimidazole (B57391) derivatives, DFT has been successfully used to model their structures. For instance, studies on N-Butyl-1H-benzimidazole have shown excellent agreement between bond lengths calculated via DFT and those determined experimentally. nih.gov Similarly, the geometries of benzimidazole-thiadiazole hybrids have been optimized to understand their structural framework before further analysis, such as molecular docking. acs.orgnih.gov These calculations provide the foundational data for all other theoretical investigations, as the electronic properties are highly dependent on the molecular geometry.
Table 1: Representative Optimized Geometric Parameters for a Benzimidazole Core (DFT/B3LYP) This table illustrates typical data obtained from DFT calculations on benzimidazole derivatives, not specifically 4-Chloro-6-methyl-1H-benzo[d]imidazole.
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| C1-N26 | 1.386 | - |
| C2-N27 | 1.387 | - |
| C7-N26 | 1.377 | - |
| C7-N27 | 1.306 | - |
| C1-N26-C7 | - | 105.5 |
| C2-N27-C7 | - | 105.8 |
| C10-N11-C14-N13 | - | 0.0 / 180.0 |
Data derived from studies on N-Butyl-1H-benzimidazole and N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine. nih.govirjweb.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. acs.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. nih.govresearchgate.net Conversely, a large energy gap implies high stability. nih.gov Computational studies on various benzimidazole derivatives have used FMO analysis to predict their reactivity. For example, in a study on benzimidazole-thiadiazole derivatives, the compound with the lowest HOMO-LUMO gap was found to be the most reactive, which correlated with its observed biological activity. nih.gov The spatial distribution of these orbitals shows which parts of the molecule are involved in electron donation and acceptance.
Table 2: Calculated HOMO-LUMO Energy Gaps for Various Benzimidazole Derivatives This table showcases typical FMO data for illustrative purposes.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Substituted 1,3-Benzothiazole (Vinyl) | - | - | 4.70 | nbu.edu.sa |
| Substituted 1,3-Benzothiazole (Formyl) | - | - | 3.95 | nbu.edu.sa |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. deeporigin.com It is crucial for identifying the regions that are susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net MEP maps are typically color-coded: red areas indicate negative electrostatic potential (electron-rich regions, prone to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). nih.gov Green and yellow areas represent regions of neutral or near-zero potential.
For benzimidazole derivatives, MEP analysis helps predict how the molecule will interact with other chemical species, including biological targets like proteins. publish.csiro.aunih.gov In a study on the fungicide benomyl, MEP analysis revealed that negative potential was localized over the carbonyl groups, identifying them as sites for interaction with protons, while positive regions were found over the benzimidazole nucleus. nih.gov This information is vital for understanding intermolecular interactions and predicting the reactivity of the molecule. publish.csiro.aunih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs. acs.org This method is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute significantly to molecular stability. nih.govresearchgate.net
The analysis quantifies the stabilization energy (E(2)) associated with the transfer of electron density from a filled (donor) orbital to an empty (acceptor) orbital. nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. In studies of benzimidazole derivatives, NBO analysis has been used to elucidate the intramolecular charge transfer (ICT) and the stability arising from interactions between π → π* orbitals within the molecular system. nih.govresearchgate.net For example, in N-Butyl-1H-benzimidazole, strong intramolecular interactions involving electron delocalization from C-C and C-N bonds to corresponding anti-bonding orbitals were shown to stabilize the structure. nih.gov
Table 3: Illustrative NBO Analysis Data for N-Butyl-1H-benzimidazole This table shows representative stabilization energies (E(2)) from NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |
|---|---|---|
| σ (C1–C2) | σ* (C1–C6) | 4.63 |
| σ (C1–C2) | σ* (C1–N26) | 0.86 |
| σ (C1–C2) | σ* (C6–H11) | 2.42 |
Data from a study on N-Butyl-1H-benzimidazole. nih.gov
Theoretical Vibrational Frequencies and Spectroscopic Data Prediction
Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.comnih.gov By calculating these frequencies, researchers can assign specific molecular vibrations (like stretching, bending, and torsion) to the experimentally observed spectral bands. mdpi.com
Theoretical spectra are often scaled by a factor to correct for approximations in the computational method and to achieve better agreement with experimental data. nih.gov For benzimidazole derivatives, calculated vibrational spectra have been used to confirm the molecular structure and analyze the vibrational modes of different functional groups. mdpi.com For instance, in a study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the calculated C-H stretching vibrations showed good agreement with the experimental FT-IR spectrum. mdpi.com Such analysis is crucial for the structural elucidation of newly synthesized compounds. nih.gov
Table 4: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Benzimidazole Derivative This table illustrates the correlation between calculated and observed spectral data.
| Assignment | Experimental (FT-IR) | Theoretical (B3LYP) |
|---|---|---|
| O-H Stretch | - | 3619 |
| C-H Stretch | 2919, 2858 | 3123, 3089, 3077... |
| C=O Stretch | 1708 | - |
| C-C Stretch | 1574, 1498 | - |
Data derived from studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid and 1,3,5-triphenyl-4,5-dihydro pyrazole. mdpi.com
Theoretical NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.govresearchgate.net
Comparing theoretical NMR data with experimental spectra helps in the unambiguous assignment of signals to specific atoms, which can be particularly challenging in complex molecules or in cases of tautomerism. nih.gov Studies on various NH-benzimidazoles have demonstrated a strong correlation between calculated and experimental ¹³C and ¹⁵N chemical shifts, allowing for clear assignment of signals in different tautomeric forms. nih.gov For 2-arylbenzimidazole derivatives, NMR analysis has revealed significant shifts in carbon signals upon changes to the substituent groups, providing deep insight into the electronic effects within the molecules. clockss.org This predictive capability is essential for verifying molecular structures and understanding substituent effects on the electronic environment. mdpi.com
Table 5: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for a Benzimidazole Derivative This table provides an example of NMR prediction for illustrative purposes.
| Proton | Experimental (ppm) | Theoretical (ppm) |
|---|---|---|
| Carboxylic acid | 8.25 | 8.57 |
| Aromatic -CH | 7.86 - 7.12 | 8.30 - 7.53 |
| Methylene | 7.88 | 8.35 |
Data from a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid. mdpi.com
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis for Intermolecular Interactions
Non-covalent interactions (NCIs) are fundamental in understanding the crystal packing, molecular recognition, and supramolecular assembly of compounds. Hirshfeld surface analysis and NCI analysis are powerful computational tools used to visualize and quantify these weak interactions.
Hirshfeld Surface Analysis is employed to explore intermolecular contacts in crystalline materials. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron distributions of all other molecules in the crystal. By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a two-dimensional "fingerprint plot" is generated. This plot provides a summary of all intermolecular contacts in the crystal.
For benzimidazole derivatives, Hirshfeld analysis typically reveals the significance of various interactions, including N-H···N hydrogen bonds, C-H···Cl contacts, and π-π stacking interactions. In a related compound, 6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole, Hirshfeld surface analysis has been performed, and the percentage contributions of different intermolecular contacts can be used as a model to understand the potential interactions in this compound. bohrium.com
Non-Covalent Interaction (NCI) Analysis provides a qualitative and quantitative picture of non-covalent interactions in a molecule. It is based on the electron density and its derivatives. The reduced density gradient (RDG) is plotted against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density. This visualization highlights regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For benzimidazole structures, NCI plots typically show strong hydrogen bonds associated with the imidazole (B134444) N-H group, as well as weaker van der Waals interactions involving the aromatic rings. bohrium.com
Table 1: Illustrative Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzimidazole Derivative This data is for 6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole and serves as a representative example. bohrium.com
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 20.5 |
| N···H/H···N | 14.8 |
| Cl···H/H···Cl | 9.7 |
| C···C | 4.3 |
| N···C/C···N | 1.5 |
| Cl···C/C···Cl | 1.3 |
| N···N | 1.1 |
| Data is sourced from a computational study on 6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole. bohrium.com |
Solvation Models and Environmental Effects on Electronic Properties
The electronic properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Solvation models are computational methods used to account for these effects. The Polarizable Continuum Model (PCM), and specifically the Integral Equation Formalism variant (IEFPCM), is a widely used approach. bohrium.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
Theoretical studies on similar benzimidazole derivatives, such as 6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole, have demonstrated the impact of different solvents on their electronic absorption spectra. bohrium.com The absorption maxima (λmax) can exhibit a bathochromic (red) or hypsochromic (blue) shift depending on the polarity of the solvent. This is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent.
For this compound, it is expected that increasing the polarity of the solvent would lead to changes in its UV-Vis absorption spectrum. Computational studies using TD-DFT (Time-Dependent Density Functional Theory) coupled with a solvation model like IEFPCM can predict these shifts. The table below illustrates the calculated absorption maxima for a related benzimidazole in different environments.
Table 2: Predicted UV-Vis Absorption Maxima (λmax) of a Related Benzimidazole Derivative in Different Solvents This data is for 6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole and serves as a representative example. bohrium.com
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |
| Gas Phase | 1.0 | 325.86 |
| Chloroform | 4.71 | 332.12 |
| Dimethylsulfoxide (DMSO) | 46.83 | 333.35 |
| Water (H₂O) | 78.36 | 333.56 |
| Data is sourced from a computational study on 6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole. bohrium.com |
Structure-Reactivity Relationships Derived from Computational Data
Computational chemistry provides a powerful platform to establish relationships between the structure of a molecule and its reactivity. For this compound, key aspects of its structure, such as the positions of the chloro and methyl substituents, are expected to significantly influence its chemical behavior.
The electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack.
In benzimidazole derivatives, the presence of an electron-withdrawing group like chlorine generally lowers the energy of both the HOMO and LUMO, potentially affecting the molecule's interaction with biological targets. Conversely, an electron-donating group like methyl can raise the orbital energies. The position of these substituents is also critical. For instance, computational studies on related benzimidazoles have shown that the placement of a methyl group can influence the molecule's orientation within a receptor's binding site, thereby affecting its biological activity. acs.org The chlorine atom, in addition to its electronic effects, can also participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition processes.
Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. These maps illustrate the charge distribution on the molecule's surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the chlorine atom, while the N-H proton would be a site of positive potential.
Reactivity and Advanced Derivatization Chemistry of 4 Chloro 6 Methyl 1h Benzo D Imidazole
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of 4-Chloro-6-methyl-1H-benzo[d]imidazole is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is governed by the directing effects of the substituents already present on the ring: the chloro group, the methyl group, and the fused imidazole (B134444) moiety.
The methyl group (-CH₃) is an activating, ortho-, para-director due to its electron-donating inductive effect. youtube.comlibretexts.org Conversely, the chloro group (-Cl) is a deactivating, yet also ortho-, para-directing substituent, owing to its electron-withdrawing inductive effect and electron-donating resonance effect. nih.govacs.org The benzimidazole (B57391) ring itself can be considered as a whole substituent, and its electronic influence on the benzene part is complex.
In a typical EAS reaction, such as nitration or halogenation, the incoming electrophile will preferentially substitute at the positions most activated by the existing groups. For this compound, the potential sites for electrophilic attack on the benzene ring are positions 5 and 7. The directing effects of the methyl and chloro groups, along with the fused imidazole ring, will determine the major product. For instance, in nitration, both the methyl and chloro groups direct the incoming nitro group to the ortho and para positions relative to themselves. youtube.comsigmaaldrich.com This would suggest potential substitution at position 5 (ortho to the methyl group and meta to the chloro group) and position 7 (ortho to the chloro group and meta to the methyl group). The interplay of these directing effects, along with steric hindrance, will ultimately control the regiochemical outcome.
Nucleophilic Substitution Reactions at the Benzimidazole Nitrogen Atoms and Chloro Group
Nucleophilic substitution reactions are a key feature of the chemistry of this compound, occurring at both the nitrogen atoms of the imidazole ring and the carbon atom bearing the chloro substituent.
The imidazole moiety possesses two nitrogen atoms. The N-H proton is acidic and can be removed by a base to generate a benzimidazolate anion, which is a potent nucleophile. acs.org This anion can then react with various electrophiles. Furthermore, the lone pair of electrons on the other nitrogen atom allows it to act as a nucleophile in its own right. acs.org
The chloro group at the 4-position of the benzimidazole ring is susceptible to nucleophilic aromatic substitution (SNA_r). This reactivity is enhanced by the electron-withdrawing nature of the fused imidazole ring system. A variety of nucleophiles, including amines and thiols, can displace the chloride ion, leading to the formation of new C-N and C-S bonds, respectively. nih.gov This type of reaction is a valuable tool for introducing diverse functionalities at this position.
Metalation and Organometallic Reactions for C-C and C-Heteroatom Bond Formation
Metalation of the this compound ring, followed by reaction with electrophiles, provides a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds. Deprotonation can occur at the N-H position of the imidazole ring using a strong base, creating a nucleophilic nitrogen center that can participate in various coupling reactions.
Furthermore, directed ortho-metalation is a potential strategy for functionalization. The chloro and methyl groups can direct lithiation to adjacent positions on the benzene ring. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce new substituents.
Palladium-catalyzed cross-coupling reactions are particularly significant for modifying the chloro-substituted position. Reactions such as the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Buchwald-Hartwig amination, which couples amines with aryl halides, are powerful tools for creating C-C and C-N bonds, respectively. wikipedia.orgyoutube.comresearchgate.net These reactions typically employ a palladium catalyst with appropriate ligands and a base. The general mechanism for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product. wikipedia.org
Regioselective Functionalization Strategies at Specific Ring Positions
The ability to selectively functionalize specific positions of the this compound scaffold is crucial for the synthesis of targeted derivatives.
N-Alkylation and N-Acylation Reactions for Modulating Electronic Properties
The nitrogen atoms of the imidazole ring are readily functionalized through N-alkylation and N-acylation reactions. nih.govbeilstein-journals.orgnih.gov These reactions are important for modulating the electronic properties of the benzimidazole system and for introducing a wide variety of substituents.
N-alkylation is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like DMF or THF. nih.govbeilstein-journals.org The reaction proceeds via the formation of the benzimidazolate anion, which then acts as a nucleophile. researchgate.net The choice of base and solvent can influence the regioselectivity of alkylation, as two constitutional isomers can be formed (alkylation at N-1 or N-3). For instance, studies on related benzimidazoles have shown that the use of NaH in THF can favor the formation of the more sterically hindered isomer. researchgate.net Microwave-assisted methods have also been shown to significantly reduce reaction times and improve yields for N-alkylation of similar benzimidazole derivatives. nih.gov
N-acylation can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the liberated acid. Reagents like N-acylbenzotriazoles are also effective for this transformation. researchgate.net These reactions introduce an acyl group onto one of the nitrogen atoms, which can significantly alter the electronic nature of the benzimidazole ring.
| Reagent Class | Example Reagent | Typical Conditions | Product Type | Ref. |
| Alkyl Halide | Benzyl (B1604629) bromide | K₂CO₃, DMF, 80°C | N-alkylated | nih.gov |
| Alkyl Halide | Methyl iodide | NaH, THF | N-methylated | researchgate.net |
| Acyl Chloride | Acetyl chloride | Pyridine | N-acylated | researchgate.net |
Transformations Involving the Methyl Group
The methyl group at the 6-position offers another site for chemical modification. While the methyl group itself is generally unreactive, it can be functionalized under specific conditions. For example, free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator, can introduce a halogen atom onto the methyl group. libretexts.org This would produce a halomethyl derivative, which is a versatile intermediate for further nucleophilic substitution reactions.
Oxidation of the methyl group to a carboxylic acid is another potential transformation. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This conversion would yield 4-chloro-1H-benzo[d]imidazole-6-carboxylic acid, a derivative with a new functional handle for further modifications, such as esterification or amidation.
Halogen Modification and Cross-Coupling Reactions at the Chloro Position
The chloro group at the 4-position is a key site for diversification through cross-coupling reactions. As mentioned previously, palladium-catalyzed reactions are particularly effective for this purpose.
The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the chloro-substituted benzimidazole with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.com This is a highly versatile reaction for creating biaryl structures.
The Buchwald-Hartwig amination provides a direct route to N-arylated derivatives by coupling the chloro-substituted benzimidazole with a primary or secondary amine. wikipedia.orgacs.org This reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.
Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organotin compounds), could also potentially be applied to further functionalize the 4-position. These reactions significantly expand the range of substituents that can be introduced at this site, enabling the synthesis of a vast library of derivatives.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product | Ref. |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-6-methyl-1H-benzo[d]imidazole | youtube.com |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Phosphine ligand, Base | 4-Amino-6-methyl-1H-benzo[d]imidazole | wikipedia.org |
Synthesis of Complex Benzimidazole Hybrids and Conjugates
The strategic fusion of the this compound scaffold with other pharmacologically active moieties has given rise to a diverse range of hybrid and conjugate molecules. This approach in medicinal chemistry aims to develop novel chemical entities with potentially synergistic or multi-target biological activities. The synthesis of these complex structures leverages the inherent reactivity of the benzimidazole core, particularly at the N-1 position of the imidazole ring, and through the initial construction of the ring from precursor molecules.
A primary strategy for creating benzimidazole hybrids involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with various aldehydes or carboxylic acids. nih.govnih.gov For scaffolds similar to this compound, the synthesis would commence with 4-chloro-6-methyl-benzene-1,2-diamine. This diamine can be reacted with a wide array of substituted aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅) to yield 2-aryl-substituted benzimidazole hybrids. nih.gov This method is highly versatile, allowing for the introduction of various functionalized phenyl rings at the C-2 position. The reaction is often performed under reflux in a solvent system such as ethanol (B145695) and water, or via microwave irradiation to reduce reaction times and improve yields. nih.gov
Another significant pathway to complex derivatives is through the N-alkylation or N-arylation of the pre-formed this compound ring. nih.gov The nitrogen atom at the N-1 position possesses a reactive proton that can be abstracted by a base, such as potassium carbonate (K₂CO₃) or sodium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net The resulting benzimidazolide (B1237168) anion acts as a potent nucleophile, readily reacting with a variety of electrophiles, including alkyl halides, benzyl halides, and other activated halide compounds, to forge a new carbon-nitrogen bond. nih.govnih.gov This method facilitates the conjugation of the benzimidazole core to aliphatic chains, benzylic groups, and other heterocyclic systems.
More elaborate conjugates, such as those incorporating hydrazide-hydrazone linkages or other heterocyclic rings like oxadiazoles, can also be synthesized. nih.govmdpi.com These syntheses often involve multi-step sequences. For instance, a carboxylic acid function on the benzimidazole ring can be converted to an ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. nih.gov This hydrazide intermediate is a versatile building block that can be condensed with various aldehydes or ketones to form Schiff bases or cyclized to generate five-membered heterocycles, thereby creating highly complex and functionally diverse molecular hybrids.
Interactive Data Table: Synthesis of 2-Aryl-6-chloro-1H-benzo[d]imidazole Hybrids via Condensation
The following table details the synthesis of various 2-aryl-6-chloro-1H-benzo[d]imidazole derivatives, which serve as structural analogs to hybrids derivable from this compound. The data is based on the condensation of 4-chlorobenzene-1,2-diamine (B165680) with different substituted aldehydes. nih.gov
| Aldehyde Reactant | Resulting Hybrid Product | Yield (%) (Microwave) | Melting Point (°C) |
| 2-Chlorobenzaldehyde | 6-Chloro-2-(2-chlorophenyl)-1H-benzo[d]imidazole | 99 | 122-123 |
| 4-Chlorobenzaldehyde | 6-Chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 98 | 227-228 |
| 4-Fluorobenzaldehyde | 6-Chloro-2-(4-fluorophenyl)-1H-benzo[d]imidazole | 98 | 231-232 |
| 4-Hydroxybenzaldehyde | 4-(6-Chloro-1H-benzo[d]imidazol-2-yl)phenol | 95 | 260-261 |
| 4-Nitrobenzaldehyde | 6-Chloro-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 99 | 314-315 |
Interactive Data Table: Synthesis of N-Substituted Benzimidazole Conjugates via Alkylation
This table illustrates the synthesis of N-substituted benzimidazole conjugates through the alkylation of the benzimidazole nitrogen. The examples use 2-chloromethyl-1H-benzimidazole as the starting scaffold, which is then conjugated with various aromatic amines. researchgate.net
| Amine Reactant | Resulting Conjugate | Base / Solvent | Reaction Time (hrs) | Yield (%) |
| Aniline (B41778) | (1H-Benzimidazol-2-ylmethyl)-phenyl-amine | K₂CO₃ / DMF | 18 | 70 |
| 4-Chloroaniline | (1H-Benzimidazol-2-ylmethyl)-(4-chloro-phenyl)-amine | K₂CO₃ / DMF | 16 | 65 |
| 4-Fluoroaniline | (1H-Benzimidazol-2-ylmethyl)-(4-fluoro-phenyl)-amine | K₂CO₃ / DMF | 16 | 73 |
| 3-Chloro-4-fluoroaniline | (1H-Benzimidazol-2-ylmethyl)-(3-chloro-4-fluoro-phenyl)-amine | K₂CO₃ / DMF | 17 | 47 |
| Sulfanilamide | 4-[(1H-Benzimidazol-2-ylmethyl)-amino]-benzenesulfonamide | K₂CO₃ / DMF | 18 | 58 |
Advanced Applications and Materials Science Perspectives of 4 Chloro 6 Methyl 1h Benzo D Imidazole
Role as Ligands in Catalysis and Coordination Chemistry
The nitrogen atoms within the imidazole (B134444) ring of 4-Chloro-6-methyl-1H-benzo[d]imidazole make it an excellent ligand for coordinating with metal ions. researchgate.net This property is fundamental to its application in catalysis and coordination chemistry. Benzimidazole (B57391) derivatives are known to form stable complexes with a variety of transition metals, which can then act as catalysts in a range of organic transformations. researchgate.netnih.gov
The formation of these coordination compounds is driven by the ability of the imidazole nitrogen to donate its lone pair of electrons. researchgate.net These metal-ligand interactions can lead to the creation of not only simple coordination complexes but also more intricate structures like metal-organic frameworks (MOFs) and coordination polymers. consensus.app The specific substituents on the benzimidazole ring, such as the chloro and methyl groups in this compound, can modulate the electronic properties and steric environment of the metal center, thereby fine-tuning the catalytic activity and selectivity of the resulting complex. For instance, metal complexes involving benzimidazole derivatives have been explored for their catalytic potential in various reactions. researchgate.net The development of new synthesis methods for technetium (Tc) coordination compounds with imidazole-containing ligands highlights the ongoing interest in this area. mdpi.com
| Metal Ion | Type of Complex | Potential Catalytic Application |
| Zinc (II) | Coordination Complex | Asymmetric Catalysis |
| Copper (II) | Coordination Complex | Oxidation Reactions |
| Technetium (V) | Organometallic Complex | Radiopharmaceutical Synthesis |
| Silver (I) | Coordination Polymer | Antimicrobial materials |
Integration into Functional Materials for Advanced Technologies
The unique photophysical and electronic properties of benzimidazole derivatives make them ideal candidates for integration into advanced functional materials. researchgate.net
Benzimidazole derivatives are increasingly recognized for their potential in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.net Their inherent electron-withdrawing nature makes them suitable for use as electron transport materials or as hosts for fluorescent or phosphorescent emitters in OLEDs. researchgate.net The imidazole core can facilitate electron or hole transport within organic molecules. researchgate.net
The structure of this compound, with its fused aromatic system, provides the necessary thermal stability and electrochemical properties for these applications. researchgate.net By modifying the substituents on the benzimidazole scaffold, researchers can tune the energy levels (HOMO/LUMO) of the material to optimize charge injection and transport, leading to more efficient and durable devices. nih.gov The development of benzimidazole-based materials with high photoluminescence quantum yields is a key area of research for creating advanced optoelectronic components. researchgate.net
The benzimidazole scaffold is a versatile platform for designing fluorescent chemosensors. nih.govresearchgate.net These sensors can detect a wide range of analytes, including metal ions, anions, and biologically relevant molecules. researchgate.net The detection mechanism often relies on the change in fluorescence intensity or a colorimetric shift upon the binding of the analyte to the benzimidazole derivative. researchgate.net
Derivatives of benzimidazole have been successfully employed as selective fluorescent probes for ions such as Al³⁺ and Zn²⁺. researchgate.net The ability to form stable complexes and the tunable photophysical properties are key to their success in environmental monitoring and bioimaging. researchgate.net For example, a benzimidazole-based probe was developed for the highly selective detection of cysteine in human serum, showcasing its potential in diagnostics. researchgate.net The strong fluorescence emission and synthetic versatility of these compounds make them highly suitable for these applications. researchgate.net
| Sensor Type | Analyte Detected | Principle of Detection |
| Fluorescent Chemosensor | Metal Ions (e.g., Al³⁺, Zn²⁺) | Fluorescence enhancement/quenching |
| Colorimetric Sensor | Anions | Visible color change |
| Biosensor | Cysteine, Proteins, Nucleic Acids | Change in fluorescence upon binding |
Supramolecular Assembly and Host-Guest Chemistry Based on Benzimidazole Scaffolds
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The structure of this compound is well-suited for creating complex supramolecular architectures. researchgate.net These assemblies are primarily driven by metal coordination and π-π stacking interactions between the aromatic rings. consensus.app
The design and modification of the benzimidazole scaffold allow for the creation of diverse structures, from discrete coordination complexes to extended networks like metal-organic frameworks (MOFs) and nanowires. researchgate.netconsensus.app In host-guest chemistry, macrocyclic hosts like cyclodextrins and calixarenes can encapsulate guest molecules, including drugs, through non-covalent interactions. thno.orgnih.gov Benzimidazole derivatives can act as guest molecules, where their inclusion within a host can enhance solubility, stability, and control their release, forming what are known as "supramolecular prodrugs". rsc.org This approach leverages hydrophobic and van der Waals interactions to form stable host-guest complexes. thno.org
Chemical Probes for Mechanistic Chemical Biology Studies
Chemical probes are essential tools for dissecting complex biological processes at the molecular level. Benzimidazole derivatives, including this compound, serve as a valuable scaffold for the development of such probes. nih.gov Their unique properties allow them to interact with and report on the activity of specific biomolecules within living cells. researchgate.net
Researchers have developed "clickable" benzimidazole-based probes that can be used for the covalent labeling of enzymes like protein arginine deiminases (PADs) in cellular systems. nih.gov These probes often incorporate a reactive group and a reporter tag (e.g., an alkyne for click chemistry), enabling the identification of enzyme targets and off-targets. nih.gov Furthermore, the intrinsic fluorescence of many benzimidazole derivatives allows them to function as probes for bioimaging, helping to monitor dynamic changes in the cellular environment, such as pH or the concentration of specific ions. researchgate.net
Development as Versatile Synthetic Intermediates for Complex Organic Molecules
This compound is a valuable building block in organic synthesis. smolecule.com Its structure contains multiple reactive sites that can be selectively functionalized to build more complex molecular architectures. The synthesis of benzimidazole derivatives is a primary focus for chemists due to their wide-ranging applications. eurekaselect.com
The chlorine atom on the benzene (B151609) ring can be substituted through various cross-coupling reactions, while the nitrogen atoms of the imidazole ring can undergo N-alkylation or N-arylation. smolecule.com These reactions provide pathways to a vast array of substituted benzimidazoles. For example, the Phillips reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid, is a fundamental method for creating the benzimidazole core. smolecule.com The compound serves as a key intermediate for synthesizing novel heterocyclic systems and pharmacologically active agents, demonstrating its role as a versatile synthetic platform. acs.orgnih.govacs.org
| Reaction Type | Reagents/Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-substituted benzimidazoles |
| Condensation (Phillips) | Carboxylic Acid, Dehydrating agent | 2-substituted benzimidazoles |
| Cross-Coupling | Boronic acid, Palladium catalyst | Aryl-substituted benzimidazoles |
| Nucleophilic Substitution | Amine, Heat/Microwave | Amino-functionalized benzimidazoles |
Future Research Directions and Emerging Trends
Development of Novel and Highly Regioselective Synthetic Methodologies
The synthesis of polysubstituted benzimidazoles often presents challenges in achieving specific substitution patterns (regioselectivity). Current methods, such as the condensation of o-phenylenediamines with aldehydes, can sometimes lead to a mixture of products or require harsh conditions. nih.gov Future research is increasingly focused on developing more sophisticated and controlled synthetic strategies.
A significant area of development is the use of catalytic methods for the regioselective functionalization of the benzimidazole (B57391) core. acs.org Strategies involving the sequential arylation of C-H bonds, for instance, offer a pathway to complex, multi-substituted imidazoles with precise control over the position of each functional group. acs.org For 4-Chloro-6-methyl-1H-benzo[d]imidazole, this could mean developing methods to selectively introduce new substituents at the remaining C-H positions (C2, C5, or C7) without disturbing the existing chloro and methyl groups. The goal is to create mild, efficient, and high-yield reactions that expand the accessible chemical space for this compound. rsc.orgnih.gov
Table 1: Comparison of Synthetic Approaches for Heterocyclic Compounds
| Synthetic Strategy | Description | Advantages | Potential Application for this compound |
|---|---|---|---|
| Classical Condensation | Reaction of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. nih.gov | Simple, well-established procedure. | Synthesis of the basic benzimidazole scaffold. |
| C-H Arylation | Sequential, catalyst-driven introduction of aryl groups at specific C-H bonds on the imidazole (B134444) core. acs.org | High regioselectivity, ability to create complex structures. acs.org | Precise addition of functional groups to the core structure for tuning properties. |
| SEM-Group Transposition | Use of a protecting group (SEM) to control reactivity at different nitrogen and carbon atoms. acs.org | Enables functionalization at otherwise less reactive positions. acs.org | Overcoming steric or electronic hindrance to achieve novel substitution patterns. |
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Characterization
Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization. Future research will increasingly rely on advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of benzimidazole derivatives. Techniques like Process Analytical Technology (PAT), including in-situ FTIR and Raman spectroscopy, can track the concentration of reactants, intermediates, and products as the reaction progresses.
For this compound, this would allow for the precise determination of reaction endpoints, identification of transient intermediates, and a deeper understanding of the reaction mechanism. Furthermore, advanced NMR and X-ray crystallography studies are essential for unambiguously determining the final structure, including tautomeric forms and rotational isomers (rotamers), which can exist in both solution and the solid state. mdpi.com
Predictive Modeling for Structure-Property Relationships and De Novo Design
Computational chemistry is a powerful tool for predicting the properties of molecules before they are synthesized. Quantitative Structure-Property Relationship (QSPR) models can establish mathematical correlations between the structural features of a molecule and its physical, chemical, or biological properties. nih.gov For this compound, QSPR models could be developed to predict properties such as solubility, melting point, or even its potential efficacy as a kinase inhibitor based on its structural descriptors. nih.govnih.gov
De novo design takes this a step further by using computational algorithms to design novel molecules with desired properties from scratch. By defining a target property, such as high binding affinity to a specific biological target, these methods can generate new benzimidazole structures, including variations of the 4-chloro-6-methyl scaffold, for synthetic chemists to pursue.
Exploration of Novel Material Science Applications with Enhanced Performance
While benzimidazoles are widely explored in pharmacology, their application in material science is a growing field. Benzimidazole derivatives have shown potential as anticorrosion agents, forming protective layers on metal surfaces. nih.gov The specific electronic properties conferred by the chloro and methyl groups in this compound could be harnessed to develop highly effective corrosion inhibitors.
Future research could also explore its use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as components of advanced polymers with high thermal stability. The rigid, aromatic structure of the benzimidazole core is advantageous for creating robust materials.
Synergistic Experimental and Computational Approaches in Benzimidazole Research
The most powerful trend in modern chemical research is the synergy between experimental synthesis and computational analysis. acs.org This integrated approach accelerates the discovery and development process significantly. nih.gov
In the context of this compound, a typical workflow would involve:
Computational Design: Using molecular docking and modeling to predict how modifications to the this compound structure would interact with a specific target, for example, a protein kinase. nih.govacs.org
Synthesis: Employing advanced, regioselective synthetic methods to create the most promising compounds identified in the design phase. nih.gov
Experimental Validation: Testing the synthesized compounds through biological assays (e.g., enzyme inhibition assays) and detailed structural characterization (e.g., spectroscopy and crystallography). nih.govmdpi.comnih.gov
Iterative Refinement: Feeding the experimental results back into the computational models to refine their predictive accuracy and guide the design of the next generation of compounds. nih.gov
This synergistic cycle of design, synthesis, and testing is crucial for efficiently optimizing molecules like this compound for specific applications, from targeted therapeutics to advanced materials. nih.govacs.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide |
| 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole |
| 2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole |
| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole |
| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
